molecular formula C10H5BrF3NO B7722858 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 587885-87-8

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B7722858
CAS RN: 587885-87-8
M. Wt: 292.05 g/mol
InChI Key: WVDMDQACCBVSTK-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic building block . Various derivatives of this compound have been prepared and tested for their antimicrobial actions .


Synthesis Analysis

The synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . This process involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . The products then undergo intramolecular cyclization in nitrobenzene under reflux conditions to yield a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by spectral and elemental analyses . The structure of one of its derivatives was evidenced by X-ray crystallographic study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives include multi-step reactions . These reactions involve the use of various fluoroalkylation reagents and reactions such as trifluoromethylation, difluoromethylation, and monofluoromethylation .


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a molecular weight of 292.06 . The IUPAC name is 8-bromo-2-(trifluoromethyl)-4(1H)-quinolinone .

Mechanism of Action

Target of Action

It’s known that quinoline derivatives have been tested for their antimicrobial actions , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

Quinoline derivatives are often involved in Suzuki–Miyaura (SM) cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given its potential antimicrobial activity , it may lead to the death of microbial cells by disrupting essential cellular processes.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMDQACCBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384902
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

587885-87-8, 59108-43-9
Record name 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587885-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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